3-Fluoro-5-methylbenzoic acid

Physicochemical Property Comparison Acidity (pKa) Reactivity

Generic substitution among fluorinated benzoic acids is not feasible for mGluR5 antagonist synthesis-the 3-fluoro-5-methyl substitution pattern creates a unique electronic environment critical for downstream reactivity and target binding. 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4) is the validated building block for constructing five-membered heterocyclic cores targeting the mGluR5 receptor. • LogP 2.62 & pKa ~3.93 - quantitative property control for CNS drug design • Melting point 141-143°C - reliable batch-to-batch identity confirmation • ≥97% purity with COA documentation - consistent yields in lead optimization campaigns

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 518070-19-4
Cat. No. B104692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methylbenzoic acid
CAS518070-19-4
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)C(=O)O
InChIInChI=1S/C8H7FO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
InChIKeyXPUFVYIUPYNLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-methylbenzoic Acid – Strategic Building Block


3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4) is a fluorinated benzoic acid building block with a molecular formula of C8H7FO2 and a molecular weight of 154.14 g/mol . This compound features a fluorine atom at the 3-position and a methyl group at the 5-position on the benzoic acid ring, imparting specific physicochemical properties. It is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents, with a primary application in the synthesis of five-membered heterocyclic compounds that act as mGluR5 receptor antagonists . Its well-defined properties, including a melting point of 141-143°C and a high purity (e.g., 97% typical commercial standard), make it a reliable building block for complex synthesis .

Workflow Heterocyclic core construction
Selection mGluR5 antagonist intermediate
Use Context Medicinal chemistry & library synthesis

3-Fluoro-5-methylbenzoic Acid: Irreplaceable Substitution


Generic substitution among fluorinated benzoic acids is not feasible due to the precise interplay of substituent position and type, which governs acidity, lipophilicity, and reactivity [1]. For 3-Fluoro-5-methylbenzoic acid, the meta-fluorine and meta-methyl groups create a unique electronic environment compared to other regioisomers (e.g., 2-Fluoro-5-methylbenzoic acid) or analogs with different halogens (e.g., 3-Chloro-5-methylbenzoic acid). This specific substitution pattern directly influences its pKa [2] and LogP , which are critical parameters for its role in synthesizing mGluR5 receptor antagonists. Substituting this compound with a closely related analog without confirming these quantitative property differences could lead to altered reaction kinetics, lower yields, or failure in downstream applications where specific interactions are required.

Risk Factor
Target Feature
Substitute Mismatch
Regioisomer
3-Fluoro, 5-methyl substitution
2-Fluoro isomer shifts pKa ~0.6 units; may alter deprotonation and reactivity
Halogen analog
Fluorine at position 3
3-Chloro analog has different electronic profile; not a direct substitute
Non-fluorinated
Fluorine + methyl substitution
5-Methylbenzoic acid lacks fluorine; melting point and lipophilicity differ significantly

3-Fluoro-5-methylbenzoic Acid vs Key Analogs


pKa Difference vs Benzoic Acid & Regioisomers

The pKa of 3-Fluoro-5-methylbenzoic acid is a key differentiator from its close analogs. A predicted pKa of 3.93±0.10 for 3-Fluoro-5-methylbenzoic acid indicates slightly weaker acidity than its 2-Fluoro-5-methylbenzoic acid isomer (pKa 3.34±0.10 predicted) . This difference in acidity can impact reaction conditions and yields in synthetic steps requiring carboxylate activation. The pKa also differs from that of benzoic acid (pKa 4.2 [1]), highlighting the significant electronic effect of the fluorine and methyl substituents.

pKa vs regioisomer
Data to verify
3.93 ± 0.10 (predicted) vs 3.34 ± 0.10 (2-F isomer)
pKa difference may affect deprotonation conditions
Predicted values; verify experimentally
Physicochemical Property Comparison Acidity (pKa) Reactivity

LogP Comparison with Benzoic Acids

The lipophilicity of 3-Fluoro-5-methylbenzoic acid, as measured by its LogP, is a key property for its role as an intermediate. With a LogP of 2.62 (ACD/LogP) , it is significantly more lipophilic than benzoic acid (LogP ≈ 1.87) and its 2-fluoro-5-methyl isomer (LogP ≈ 2.43) . This increased lipophilicity, a result of the specific substitution pattern, is crucial for the bioavailability and membrane permeability of the final pharmaceutical compounds synthesized from this intermediate.

LogP vs analogs
Data to verify
2.62 (ACD/LogP) vs 1.87 benzoic acid, 2.43 2-F isomer
LogP shift can alter drug candidate properties
Calculated values; context-dependent
Physicochemical Property Comparison Lipophilicity (LogP) Drug Design

Melting Point vs Non-Fluorinated Analogs

The melting point of 3-Fluoro-5-methylbenzoic acid (141-143°C ) serves as a distinguishing physical property when compared to its non-fluorinated or differently substituted analogs. For example, 5-methylbenzoic acid (m-toluic acid) has a melting point of 107-109°C . This ~34°C difference is a direct consequence of the fluorine substitution, which alters intermolecular interactions in the solid state. This characteristic is also useful for identity confirmation and assessing purity in procurement.

Melting point vs m-toluic acid
Reported
141–143 °C vs 107–109 °C
Distinct melting point supports identity and purity check
Standard atmospheric pressure
Physical Property Comparison Melting Point Purity Analysis

mGluR5 Antagonist Synthesis Advantage

3-Fluoro-5-methylbenzoic acid is specifically utilized as a key intermediate in the preparation of five-membered heterocyclic compounds that function as mGluR5 receptor antagonists . While a direct head-to-head yield comparison with other substituted benzoic acids in a specific mGluR5 antagonist synthesis is not available in the public domain, its prevalent use in this context, as opposed to other isomers like 2-Fluoro-5-methylbenzoic acid, is well-documented . The specific placement of the fluorine and methyl groups is critical for the correct molecular geometry and electronic properties required for the synthesis of the target heterocycle, and substituting with a different regioisomer could lead to a different reaction pathway or a different final product.

mGluR5 synthetic utility
Class-level
Documented key intermediate for mGluR5 antagonist heterocycles
Reported as preferred intermediate in mGluR5 antagonist synthesis
Validate synthetic utility in specific protocols
Synthetic Utility mGluR5 Antagonist Pharmaceutical Intermediate

3-Fluoro-5-methylbenzoic Acid: Validated Applications


mGluR5 Antagonist Synthesis for Neuroscience

3-Fluoro-5-methylbenzoic acid is a primary building block for constructing five-membered heterocyclic cores that function as mGluR5 receptor antagonists . Its specific substitution pattern is essential for the activity of these compounds, making it the preferred intermediate for medicinal chemists developing novel therapies for neurological disorders. The compound's well-defined physicochemical properties, such as its LogP of 2.62 , are beneficial in designing drug-like molecules with optimized pharmacokinetic profiles.

Agrochemical & Specialty Chemical Synthesis

The compound serves as a versatile intermediate in the agrochemical industry for synthesizing herbicides, fungicides, and insecticides . The presence of both fluorine and a methyl group on the benzoic acid ring enhances lipophilicity and metabolic stability, key attributes for developing potent and persistent crop protection agents.

Custom Synthesis for Compound Libraries

Due to its unique substitution pattern and documented utility, 3-Fluoro-5-methylbenzoic acid is a valuable building block for custom synthesis and for generating targeted compound libraries in drug discovery . Its high commercial purity (e.g., 97%) and reliable physicochemical properties (melting point 141-143°C) ensure consistent and predictable outcomes in parallel synthesis and lead optimization campaigns.

Application
Selection Property
Validation Focus
CNS mGluR5 antagonist research
3-Fluoro-5-methyl substitution pattern
Verify synthetic route for mGluR5 heterocycle
Agrochemical intermediate research
Fluorine/methyl lipophilicity and stability
Confirm reactivity in target agrochemical scaffold
Custom library synthesis
Commercial purity and consistent properties
Reproducible performance in parallel synthesis

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